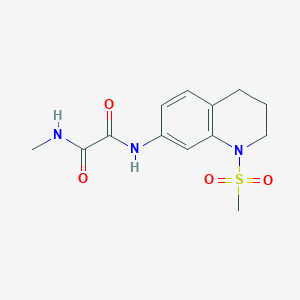

N-methyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives, such as “N-methyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide”, has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Anticancer Agents: N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-methylethanediamide has shown promise as a potential anticancer agent. Researchers are investigating its ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. Preclinical studies have demonstrated its efficacy against certain cancer types, making it an exciting candidate for further drug development .

Anti-inflammatory Properties: The compound’s structural features suggest anti-inflammatory potential. It may modulate immune responses and reduce inflammation by targeting specific enzymes or receptors. Investigating its effects on inflammatory pathways could lead to novel therapeutic strategies for inflammatory diseases.

Organic Synthesis and Catalysis

Asymmetric Synthesis: Researchers have explored N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-methylethanediamide as a chiral auxiliary in asymmetric synthesis. Its unique stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial in drug synthesis and natural product chemistry .

Transition Metal-Catalyzed Reactions: The compound’s sulfonamide group can serve as a ligand in transition metal-catalyzed reactions. It participates in cross-coupling reactions, C-H activation, and other transformations. These applications contribute to the development of efficient synthetic methodologies.

Materials Science

Luminescent Materials: N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-methylethanediamide derivatives exhibit interesting luminescent properties. Researchers are investigating their potential as fluorescent probes, sensors, or components in optoelectronic devices .

Coordination Polymers: The compound’s coordination chemistry allows for the formation of intricate coordination polymers. These materials have applications in gas storage, catalysis, and molecular recognition. By tuning the ligand structure, researchers can design functional materials with tailored properties.

Computational Chemistry

Quantum Mechanical Studies: Computational chemists use quantum mechanical calculations to explore the electronic structure, energetics, and reactivity of N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-methylethanediamide. Understanding its behavior at the molecular level aids in predicting its interactions with other molecules and optimizing its properties .

Conclusion

N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-methylethanediamide is a versatile compound with applications spanning medicinal chemistry, organic synthesis, materials science, and computational studies. Its multifaceted nature continues to inspire researchers to explore its potential in diverse scientific fields . If you’d like further details or have additional questions, feel free to ask!

Propiedades

IUPAC Name |

N-methyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-14-12(17)13(18)15-10-6-5-9-4-3-7-16(11(9)8-10)21(2,19)20/h5-6,8H,3-4,7H2,1-2H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXIZHOKXDRJGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2723880.png)

![N-(3-chlorophenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2723886.png)

![2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2723888.png)

![N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide](/img/structure/B2723890.png)

![ethyl (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate](/img/structure/B2723893.png)

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2723895.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2723899.png)